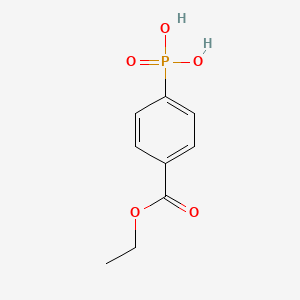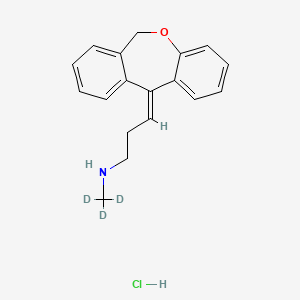
Rupatadine Impurity C
Descripción general
Descripción
Rupatadine Impurity C is a byproduct formed during the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor inhibitor. Rupatadine is primarily used to treat allergic rhinitis and chronic idiopathic urticaria. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product .
Mecanismo De Acción
Target of Action
Rupatadine Impurity C, also known as 3,5-bis((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)pyridine , is a derivative of Rupatadine. The primary targets of Rupatadine are the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic reactions.
Mode of Action
This compound, similar to Rupatadine, is likely to act as an antagonist at the histamine H1 and PAF receptors . By blocking these receptors, it prevents the effects of histamine and PAF, which are released during an allergic response . This results in a reduction of allergic symptoms.
Biochemical Pathways
The action of this compound affects the biochemical pathways mediated by histamine and PAF . By blocking the H1 and PAF receptors, it inhibits the downstream effects of these mediators, such as vasodilation, increased vascular permeability, and the release of other inflammatory mediators . This leads to a reduction in the symptoms of allergic reactions.
Pharmacokinetics
Rupatadine, the parent compound, is known to be metabolized in the liver, primarily by the cytochrome p450 system . It has a high protein binding rate of 98-99% and an elimination half-life of 5.9 hours . The ADME properties of this compound may be similar, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of histamine and PAF-mediated responses. This includes a decrease in vasodilation, vascular permeability, and the release of other inflammatory mediators . At the cellular level, this results in reduced degranulation of mast cells and decreased chemotaxis of eosinophils .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the cytochrome P450 system could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
Rupatadine Impurity C, like Rupatadine, may interact with various enzymes and proteins. Rupatadine has been shown to have a high affinity for the H1 receptor
Cellular Effects
Rupatadine, the parent compound, has been shown to have inhibitory effects on mast cell degranulation and eosinophil chemotaxis . It’s plausible that this compound may have similar effects, but this needs to be confirmed by experimental studies.
Molecular Mechanism
Rupatadine, the parent compound, acts as a selective, long-acting histamine antagonist with peripheral H1 receptor activity
Temporal Effects in Laboratory Settings
A stability-indicating high-performance liquid chromatography (HPLC) method has been developed for the determination of potential impurity, desloratadine, in Rupatadine . Similar methods could potentially be used to study the stability and degradation of this compound over time.
Metabolic Pathways
Rupatadine, the parent compound, undergoes significant presystemic metabolism when administered orally . The most important biotransformation pathways of Rupatadine include oxidative processes . It’s possible that this compound may be metabolized in a similar manner, but this needs to be confirmed by experimental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rupatadine Impurity C involves multiple steps, starting from the base compound Rupatadine. One of the known synthetic routes includes the hydrolytic removal of the N-ethoxycarbonyl group from Loratadine to give Desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate. This amide derivative is further reacted with phosphorus oxychloride and sodium borohydride to yield Rupatadine base .
Industrial Production Methods
Industrial production methods for Rupatadine and its impurities, including this compound, often involve high-performance liquid chromatography (HPLC) for separation and purification. The use of specific columns and mobile phases, such as a mixture of aqueous buffer and methanol, is common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Rupatadine Impurity C undergoes various chemical reactions, including:
Oxidation: Slight degradation under oxidative stress conditions.
Reduction: Not commonly reported.
Substitution: Formation of impurity C involves substitution reactions during the synthesis of Rupatadine.
Common Reagents and Conditions
Oxidative Conditions: Hydrogen peroxide or other oxidizing agents.
Substitution Reactions: Phosphorus oxychloride and sodium borohydride are commonly used.
Major Products
The major product formed from these reactions is this compound itself, along with other related impurities such as desloratadine .
Aplicaciones Científicas De Investigación
Rupatadine Impurity C is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Rupatadine. Its presence and concentration are monitored using validated analytical methods like RP-HPLC. The impurity is also studied for its potential effects on the pharmacological profile of Rupatadine .
Comparación Con Compuestos Similares
Similar Compounds
Desloratadine: Another impurity formed during the synthesis of Rupatadine.
Impurity D and Impurity F: Newly identified impurities in the synthesis process.
Uniqueness
Rupatadine Impurity C is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Rupatadine. Its identification and control are crucial in the pharmaceutical manufacturing process to ensure the safety of the final product .
Propiedades
IUPAC Name |
13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAUPLJMOVSLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747540 | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224515-72-3 | |
| Record name | 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224515723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11'-(3,5-PYRIDINEDIYLBIS(METHYLENE-1,4-PIPERIDINEDIYL))BIS(8-CHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVV2J8NLL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)





![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)

